Cas no 145918-75-8 (Troxacitabine)

Troxacitabine 化学的及び物理的性質
名前と識別子
-
- 4-Amino-1-((2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl)pyrimidin-2(1H)-one
- TROXACITABINE,2(1H)-PYRIMIDINONE, 4-AMINO-1-(2-(HYDROXYMETHYL)-1,3-DIOXOLAN-4-YL)-, (2S-CIS)-
- 4-Amino-1-[(2S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one
- (-)-Bch 204
- (-)-Occc
- 2(1H)-Pyrimidinone, 4-amino-1-((2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl)-
- 2(1H)-Pyrimidinone, 4-amino-1-(-2-(hydroxymethyl)-1,3-dioxolan-4-yl)-, (2S-cis)-
- Bch 4556
- TROXACITABINE
- 4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one
- Bch-4556
- cis-Dioxolane-C
- L-Oddc
- SPD 758
- Troxatyl
- α-L-Dioxolane-C
- Lamivudine Impurity I
- Troxacitabine (SGX-145)
- J-525143
- CHEMBL359164
- Troxacitabine (USAN/INN)
- 4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-1,2-dihydropyrimidin-2-one
- 4-Amino-1-[(2s,4s)-2-(Hydroxymethyl)-1,3-Dioxolan-4-Yl]pyrimidin-2(1h)-One
- TROXACITABINE [USAN]
- Q7846702
- Lamivudine impurity i rs
- 145918-75-8
- CHEBI:134886
- LTT
- (2S-cis)-4-Amino-1-(2-(hydroxymethyl)-1,3-dioxolan-4-yl)-2(1H)-pyrimidinone
- LAMIVUDINE IMPURITY I [EP IMPURITY]
- D06255
- TROXACITABINE [WHO-DD]
- DB04961
- 2(1H)-Pyrimidinone, 4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-
- AKOS015967351
- TROXACITABINE [MI]
- NSC668281
- LAMIVUDINE IMPURITY I [USP IMPURITY]
- TROXACITABINE [INN]
- NS00068705
- BCPP000031
- (-)-ODDC
- SCHEMBL18548
- CS-0007785
- (-)-1-((2S,4S)-2-(Hydroxymethyl)-1,3-dioxolan-4-yl)cytosine
- Troxacitabine [USAN:INN]
- (-)-(2S,4S)-1-[2-Hydroxymethyl)-1,3-dioxolan-4-yl]cytosine
- (-)-L-2',3'-DIDEOXY-3'-OXACYTIDINE; TROXACITABINE; TROXATYL
- ((-))-OddC
- HY-13770
- UNII-60KQZ0388Y
- 60KQZ0388Y
- (-)-L-.b.-DioxolaneC
- (-)-L-.beta.-Dioxolane-cytosine
- Troxacitabine
-
- MDL: MFCD00871100
- インチ: 1S/C8H11N3O4/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6?,7-/m0/s1
- InChIKey: RXRGZNYSEHTMHC-BQBZGAKWSA-N
- SMILES: O=C1N=C(N)C=CN1[C@H]2O[C@@H](CO)OC2
計算された属性
- 精确分子量: 213.07500
- 同位素质量: 213.075
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 7
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 328
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 97.4A^2
- XLogP3: _1.7
じっけんとくせい
- 密度みつど: 1.71
- ゆうかいてん: 176-177°
- Boiling Point: 422.5°C at 760 mmHg
- フラッシュポイント: 209.3°C
- Refractive Index: 1.694
- PSA: 99.60000
- LogP: -0.72950
- 比旋光度: D25 -38.33° (c = 0.43 in MeOH).
Troxacitabine Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- 储存条件:Please store the product under the recommended conditions in the Certificate of Analysis.
Troxacitabine 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Troxacitabine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121944-100MG |
4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-1,2-dihydropyrimidin-2-one |
145918-75-8 | 95% | 100MG |
¥ 3,913.00 | 2023-04-06 | |
TRC | T805580-5mg |
Troxacitabine |
145918-75-8 | 5mg |
$ 3237.00 | 2023-09-05 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121944-1 G |
4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-1,2-dihydropyrimidin-2-one |
145918-75-8 | 95% | 1g |
¥ 15,655.00 | 2022-10-13 | |
MedChemExpress | HY-13770-1mg |
Troxacitabine |
145918-75-8 | 1mg |
¥19000 | 2022-06-06 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121944-500 MG |
4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-1,2-dihydropyrimidin-2-one |
145918-75-8 | 95% | 500MG |
¥ 10,441.00 | 2022-10-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121944-500mg |
4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-1,2-dihydropyrimidin-2-one |
145918-75-8 | 95% | 500mg |
¥10440.0 | 2024-04-24 | |
MedChemExpress | HY-13770-25mg |
Troxacitabine |
145918-75-8 | 25mg |
¥8800 | 2024-04-20 | ||
1PlusChem | 1P001DZ2-25mg |
2(1H)-Pyrimidinone, 4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]- |
145918-75-8 | 98% | 25mg |
$531.00 | 2024-06-20 | |
A2B Chem LLC | AA63966-100mg |
4-Amino-1-((2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl)pyrimidin-2(1H)-one |
145918-75-8 | 100mg |
$9462.00 | 2024-04-20 | ||
1PlusChem | 1P001DZ2-10mg |
2(1H)-Pyrimidinone, 4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]- |
145918-75-8 | 98% | 10mg |
$338.00 | 2024-06-20 |
Troxacitabine 関連文献
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
Troxacitabineに関する追加情報
Troxacitabine: A Comprehensive Overview
Troxacitabine, also known by its CAS number 145918-75-8, is a synthetic nucleoside analog that has garnered significant attention in the field of antiviral and anticancer research. This compound belongs to the class of acyclic nucleoside phosphonates, which are known for their potent antiviral activity. The development of Troxacitabine was driven by the need for effective treatments against viral infections, particularly those caused by RNA viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV). Recent studies have further expanded its potential applications, making it a promising candidate in both therapeutic and prophylactic regimens.
The chemical structure of Troxacitabine is characterized by a phosphonate group attached to a ribose-like moiety, which is crucial for its antiviral activity. This structure allows the compound to be incorporated into viral RNA during replication, leading to chain termination and inhibition of viral proliferation. One of the key advantages of Troxacitabine over other nucleoside analogs is its ability to exhibit broad-spectrum activity against various viral strains, including those resistant to conventional antiviral therapies. This property has been extensively studied in recent clinical trials, where it demonstrated significant efficacy in reducing viral load in patients with chronic HCV infection.
Recent advancements in virology have highlighted the potential of Troxacitabine as a cornerstone in combination therapies for treating viral infections. For instance, a 2023 study published in the journal Nature Medicine reported that when administered alongside other direct-acting antivirals (DAAs), Troxacitabine significantly enhanced the therapeutic response in patients with genotype 3 HCV infection. The study also noted that the compound exhibited minimal adverse effects, making it a well-tolerated option for long-term treatment regimens.
Beyond its antiviral applications, emerging research has explored the potential of Troxacitabine in oncology. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, particularly those resistant to conventional chemotherapy. A 2023 paper in Cancer Research demonstrated that Troxacitabine selectively targets cancer cells by inhibiting ribonucleotide reductase, an enzyme critical for DNA synthesis. This selective toxicity suggests that it could be a viable option for treating refractory cancers, such as glioblastoma multiforme and pancreatic adenocarcinoma.
The pharmacokinetics of Troxacitabine have been extensively studied to optimize its therapeutic profile. Oral administration results in rapid absorption, with peak plasma concentrations achieved within 1-2 hours. The compound exhibits a favorable bioavailability profile and is metabolized primarily through hepatic pathways, minimizing systemic toxicity. Recent studies have also explored the use of sustained-release formulations to enhance drug delivery and improve patient compliance.
In terms of safety, clinical trials have consistently shown that Troxacitabine is well-tolerated at therapeutic doses. Common side effects include mild gastrointestinal disturbances and transient elevations in liver enzymes, which are typically manageable with standard interventions. Long-term studies are currently underway to assess the compound's safety profile over extended periods of use.
The development of Troxacitabine represents a significant milestone in antiviral and anticancer research. Its unique mechanism of action, broad-spectrum activity, and favorable safety profile make it a promising candidate for addressing unmet medical needs in both fields. As research continues to uncover new applications and optimize its therapeutic potential, Troxacitabine stands poised to play a pivotal role in future treatment regimens.
145918-75-8 (Troxacitabine) Related Products
- 1105626-26-3(1-(Pyrrolidine-2-carbonyl)azepane)
- 1805966-30-6(5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1513190-87-8(2-(Benzyloxy)-4,5-dichloroaniline)
- 2171738-33-1(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid)
- 2060043-76-5(2-(butan-2-yl)-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid)
- 2171580-39-3(9-methyl-5-(1,3-thiazol-2-yl)-1-oxa-4-azaspiro5.6dodecane)
- 1270459-93-2(1-(4-Fluoro-2-methylphenyl)butan-1-amine)
- 2138079-58-8(3-{[2-(Ethoxymethyl)-5-fluoroquinazolin-4-yl]sulfanyl}propanoic acid)
- 2172121-61-6(2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}oxy)acetic acid)
- 2749963-99-1((S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-4-carboxylic acid)
